molecular formula C19H17IN2O3 B7466745 (Z)-2-cyano-3-[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide

(Z)-2-cyano-3-[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide

Cat. No. B7466745
M. Wt: 448.3 g/mol
InChI Key: LLKHJNSJCHXOGT-CHHVJCJISA-N
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Description

(Z)-2-cyano-3-[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide, also known as compound A, is a synthetic compound that has been widely studied in scientific research. This compound has shown potential in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide A involves the inhibition of NF-κB activity. NF-κB is a transcription factor that plays a critical role in the regulation of immune responses and inflammation. It is activated in response to various stimuli, such as bacterial and viral infections, and triggers the expression of genes that are involved in the inflammatory response. By inhibiting the activity of NF-κB, (Z)-2-cyano-3-[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide A can reduce inflammation and immune responses.
Biochemical and Physiological Effects:
Compound A has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. It has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential anti-cancer agent. In addition, it has been shown to have antiviral activity against several viruses, including HIV-1 and herpes simplex virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of (Z)-2-cyano-3-[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide A for lab experiments is its high potency and selectivity. It has been found to be active at low concentrations, making it a cost-effective option for research. However, one of the limitations of (Z)-2-cyano-3-[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide A is its poor solubility in water, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is complex and involves multiple pathways, which can make it challenging to study.

Future Directions

There are several future directions for the study of (Z)-2-cyano-3-[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide A. One potential avenue is the development of new drugs based on its structure and mechanism of action. Another area of research is the investigation of its potential use in combination with other drugs for the treatment of inflammatory diseases and cancer. Further studies are also needed to elucidate its mechanism of action and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, (Z)-2-cyano-3-[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide A is a synthetic (Z)-2-cyano-3-[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide with potential therapeutic properties. Its inhibition of NF-κB activity makes it a promising candidate for the development of new drugs for the treatment of inflammatory diseases and cancer. While it has some advantages for lab experiments, such as its high potency and selectivity, it also has limitations, such as its poor solubility in water. Further research is needed to fully understand its mechanism of action and to explore its potential applications in medicine.

Synthesis Methods

The synthesis of (Z)-2-cyano-3-[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide A involves a multistep process that includes the reaction of 3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]benzaldehyde with malononitrile, followed by the reaction of the resulting product with acetic anhydride to yield (Z)-2-cyano-3-[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide A. This synthesis method has been optimized to produce high yields of the (Z)-2-cyano-3-[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide, making it a viable option for large-scale production.

Scientific Research Applications

Compound A has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In particular, it has been found to inhibit the activity of a protein called NF-κB, which is involved in the regulation of inflammation and immune responses. This makes it a promising candidate for the development of new drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

(Z)-2-cyano-3-[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17IN2O3/c1-12-3-5-13(6-4-12)11-25-18-16(20)8-14(9-17(18)24-2)7-15(10-21)19(22)23/h3-9H,11H2,1-2H3,(H2,22,23)/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKHJNSJCHXOGT-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2I)C=C(C#N)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2I)/C=C(/C#N)\C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-3-[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide

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